S-Dimethylarsino-coenzyme A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

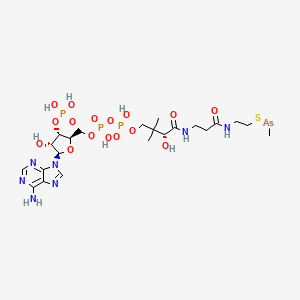

S-Dimethylarsino-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C23H41AsN7O16P3S and its molecular weight is 871.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Enzymatic Inhibition

The primary application of S-Dimethylarsino-coenzyme A lies in its ability to inhibit key metabolic enzymes:

- Phosphotransacetylase : This enzyme plays a significant role in the conversion of acetyl-CoA to acyl-CoA derivatives. This compound acts as a potent irreversible inhibitor, which can alter metabolic pathways involving acetyl-CoA metabolism.

- Carnitine Acetyltransferase : By inhibiting this enzyme, this compound affects fatty acid transport into mitochondria, potentially influencing energy metabolism.

- Citrate Synthase : This enzyme catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate in the citric acid cycle. Inhibition by this compound can disrupt normal cellular respiration and energy production .

Cancer Treatment

This compound has been investigated for its anticancer properties. It is related to other arsenic-based compounds like Darinaparsin, which have shown promise in clinical trials for various hematological malignancies and solid tumors. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells through oxidative stress pathways .

- Darinaparsin : As an organic arsenical compound, it has demonstrated significant potency against T-cell lymphoma and acute myeloid leukemia while being better tolerated than traditional arsenic trioxide treatments. The activation of Darinaparsin requires processing by gamma-glutamyl transferase (γGT), which is also relevant for the action of this compound .

Case Studies

- Inhibition Studies : Research has shown that this compound effectively inhibits phosphotransacetylase activity in vitro, demonstrating a k2 value of 197 ± 15 min−1·M−1. This indicates a strong interaction with the enzyme's active site, leading to irreversible inhibition .

- Clinical Trials : Similar arsenic compounds have undergone clinical evaluations with varying results. For instance, Darinaparsin showed encouraging responses in patients with hematological malignancies but limited efficacy in solid tumors like hepatocellular carcinoma. These findings highlight the need for further investigation into the specific mechanisms by which this compound may exert its effects on cancer cells .

常见问题

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing S-dimethylarsino-coenzyme A with high purity?

- Methodological Answer : Synthesis typically involves enzymatic methylation of arsenite using recombinant arsenite methyltransferase (e.g., from Rhodopseudomonas palustris) in the presence of S-adenosylmethionine (SAM) as a methyl donor. Post-reaction, use anion-exchange chromatography (e.g., DEAE-Sepharose) to separate the product from unreacted CoA and dimethylarsinic acid. Validate purity via HPLC coupled with ICP-MS for arsenic quantification and ESI-MS for molecular mass confirmation .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : Analyze 1H and 13C spectra for characteristic shifts in the CoA thiol group (e.g., disappearance of the -SH proton peak at ~1.5 ppm).

- Mass spectrometry : Look for the [M+H]+ ion at m/z ~912 (exact mass depends on isotopic composition).

- Enzymatic assays : Test reactivity with arsenite methyltransferase to confirm functional CoA conjugation .

Q. What are the critical controls for assessing this compound stability in biochemical assays?

- Methodological Answer : Include:

- Temperature stability tests : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; monitor degradation via HPLC.

- Redox controls : Add antioxidants (e.g., DTT) or pro-oxidants (e.g., H2O2) to assess susceptibility to oxidation.

- pH titration : Evaluate stability across pH 6.0–8.0 (mimicking physiological conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters for this compound in arsenic methylation pathways?

- Methodological Answer : Discrepancies often arise from:

- Enzyme source variability : Compare recombinant vs. native arsenite methyltransferase (e.g., from human vs. bacterial sources).

- Substrate competition : CoA derivatives (e.g., acetyl-CoA) may inhibit methylation; use Michaelis-Menten assays with varying CoA concentrations.

- Data normalization : Standardize activity measurements per mg protein or per enzyme unit. Replicate experiments across ≥3 independent labs to validate findings .

Q. What computational models are suitable for predicting the interaction of this compound with arsenic-metabolizing enzymes?

- Methodological Answer : Use:

- Molecular docking : Tools like AutoDock Vina to simulate binding to arsenite methyltransferase’s active site (PDB ID: 3LQJ).

- QM/MM simulations : Study the methyl transfer mechanism at the quantum level.

- MD simulations : Assess conformational stability of the enzyme-cofactor complex over 100-ns trajectories. Validate predictions with mutagenesis (e.g., Cys72Ala variants) .

Q. How can isotopic labeling (e.g., 13C or 75As) clarify the metabolic fate of this compound in vivo?

- Methodological Answer :

- Labeling strategy : Synthesize 13C-methyl-labeled S-dimethylarsino-CoA via SAM-methyl-13CH3.

- Tracking metabolites : Use LC-MS/MS to detect labeled dimethylarsinous acid (DMAIII) or trimethylarsine oxide (TMAO) in cell lysates.

- Compartmental analysis : Combine with subcellular fractionation (e.g., mitochondrial vs. cytosolic extracts) .

Q. What experimental designs minimize off-target effects when studying this compound’s role in cellular redox regulation?

- Methodological Answer :

- Knockout/knockdown models : Use CRISPR-Cas9 to delete arsenite methyltransferase (AS3MT) in cell lines.

- Redox biosensors : Employ roGFP2-Orp1 for real-time H2O2 monitoring.

- Specificity controls : Compare with CoA analogs (e.g., S-acetyl-CoA) to rule out nonspecific thiol interactions .

Q. Data Analysis and Interpretation

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in mammalian cells?

- Methodological Answer :

- Dose-response standardization : Use log-scale concentrations (1 nM–100 µM) across ≥3 cell types (e.g., HepG2 vs. HEK293).

- Endpoint harmonization : Compare ROS generation (DCFDA assay), apoptosis (Annexin V), and mitochondrial membrane potential (JC-1).

- Confounding factors : Control for extracellular arsenic species (e.g., DMAV) via ICP-MS .

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in enzyme inhibition assays?

- Methodological Answer :

- Nonlinear regression : Fit data to a 4-parameter logistic model (e.g., GraphPad Prism).

- Bootstrap resampling : Estimate 95% confidence intervals for IC50 values.

- ANOVA with post hoc tests : Compare inhibition across enzyme isoforms (e.g., AS3MT vs. GSTO1) .

Q. Resource and Protocol Guidance

Q. Where can researchers access validated spectral data for this compound?

属性

CAS 编号 |

88978-30-7 |

|---|---|

分子式 |

C23H41AsN7O16P3S |

分子量 |

871.5 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-dimethylarsanylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C23H41AsN7O16P3S/c1-23(2,18(34)21(35)27-6-5-14(32)26-7-8-51-24(3)4)10-44-50(41,42)47-49(39,40)43-9-13-17(46-48(36,37)38)16(33)22(45-13)31-12-30-15-19(25)28-11-29-20(15)31/h11-13,16-18,22,33-34H,5-10H2,1-4H3,(H,26,32)(H,27,35)(H,39,40)(H,41,42)(H2,25,28,29)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1 |

InChI 键 |

FBXNHMZUWPZXLI-ZSJPKINUSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS[As](C)C)O |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS[As](C)C)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS[As](C)C)O |

同义词 |

coenzyme A, S-dimethylarsino- S-dimethylarsino-CoA S-dimethylarsino-coenzyme A |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。